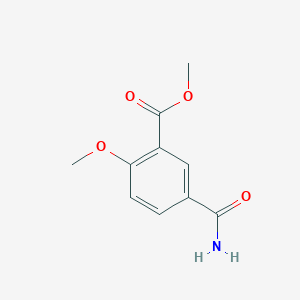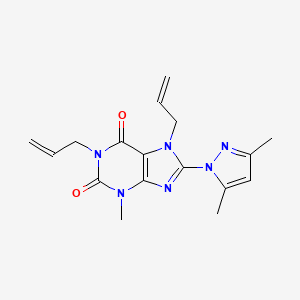
8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1,7-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecule contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it has a purine dione structure, which is a type of heterocyclic compound consisting of a purine core (a six-membered and a five-membered nitrogen-containing ring fused together) with two carbonyl groups .Scientific Research Applications
Antimicrobial Activity
The core structure of the compound resembles that of imidazole, which is known for its antimicrobial properties. Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial and antifungal effects . Therefore, this compound could potentially be synthesized and tested for its efficacy against various microbial strains, contributing to the development of new antimicrobial agents.
Anti-inflammatory Properties
Compounds containing the imidazole ring have also been associated with anti-inflammatory properties . This suggests that our compound of interest could be explored as a potential anti-inflammatory agent, possibly offering a new therapeutic approach for treating conditions characterized by inflammation.
Antitumor Applications
The structural complexity of this compound hints at the possibility of antitumor activity. Imidazole derivatives are known to possess antitumor properties , and thus, this compound could be a candidate for cancer research, particularly in the synthesis of new chemotherapeutic agents.
Antidiabetic Potential
Imidazole-containing compounds have shown promise in antidiabetic drug development . By acting on specific biological targets involved in glucose metabolism, this compound could be investigated for its potential role in managing diabetes.
Antiviral Uses
Given the antiviral properties of some imidazole derivatives , this compound could be valuable in virology research. It might serve as a lead compound for the synthesis of new drugs aimed at combating viral infections.
Antioxidant Effects
The presence of an imidazole ring in the molecular structure suggests that the compound might exhibit antioxidant properties . This could be significant in the context of oxidative stress-related diseases, where the compound could be used to neutralize free radicals.
Anti-amoebic Activity
Imidazole derivatives have been reported to have anti-amoebic effects . Research into this compound could extend into parasitology, where it might be used to treat amoebic infections.
Antihelmintic Applications
Lastly, the compound could be explored for its antihelmintic properties, as other imidazole derivatives have been used to treat helminth infections . This would be particularly useful in developing treatments for parasitic worm infestations.
Mechanism of Action
properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-3-methyl-1,7-bis(prop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-6-8-21-13-14(18-16(21)23-12(4)10-11(3)19-23)20(5)17(25)22(9-7-2)15(13)24/h6-7,10H,1-2,8-9H2,3-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDDZRGSWRKIGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-1,7-bis(prop-2-enyl)purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2932231.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2932232.png)
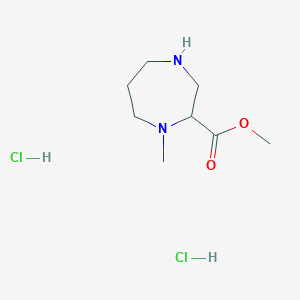
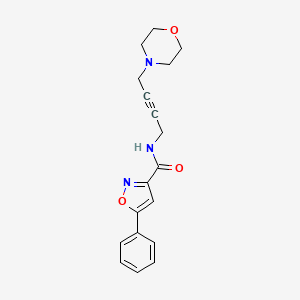
![N-(4-ethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2932237.png)

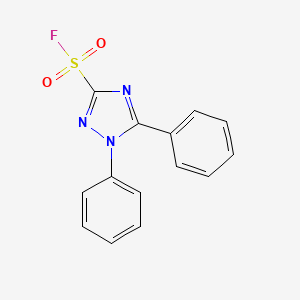
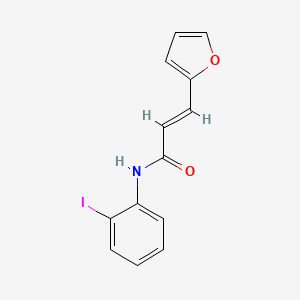
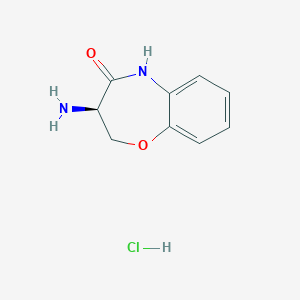
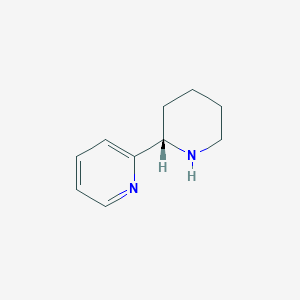

![N-[(1R)-1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2932247.png)

